[2-(morpholin-4-yl)-2-oxoethoxy]acetic acid
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Overview
Description
[2-(morpholin-4-yl)-2-oxoethoxy]acetic acid: is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(morpholin-4-yl)-2-oxoethoxy]acetic acid typically involves the reaction of morpholine with ethyl chloroacetate, followed by hydrolysis . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
Reaction of Morpholine with Ethyl Chloroacetate: Morpholine reacts with ethyl chloroacetate in the presence of a base to form ethyl 2-(4-morpholinyl)acetate.
Hydrolysis: The ester group in ethyl 2-(4-morpholinyl)acetate is hydrolyzed to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: [2-(morpholin-4-yl)-2-oxoethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, [2-(morpholin-4-yl)-2-oxoethoxy]acetic acid is used as a building block for the synthesis of more complex molecules. It is also employed in the preparation of various heterocyclic compounds .
Biology: Its structural features make it a valuable tool for probing biological pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors .
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of [2-(morpholin-4-yl)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or agonist, depending on the target and the context of its use. The morpholine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Morpholin-4-yl-acetic acid hydrochloride: This compound is similar in structure but contains a hydrochloride group, which can affect its solubility and reactivity.
2-Morpholinoacetic acid: This compound lacks the oxoethoxy group, making it less versatile in certain reactions.
4-Morpholineacetic acid: This compound is structurally similar but has different reactivity due to the absence of the oxo group.
Uniqueness: [2-(morpholin-4-yl)-2-oxoethoxy]acetic acid is unique due to the presence of both the morpholine ring and the oxoethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c10-7(5-14-6-8(11)12)9-1-3-13-4-2-9/h1-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRIGGREXSBJPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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